Lipophilicity (LogP) Comparison: 6-Butyl vs. Unsubstituted 2-Chloroimidazo[1,2-b]pyridazine
The addition of an n-butyl group at the 6-position significantly increases the lipophilicity of the imidazo[1,2-b]pyridazine core compared to the unsubstituted parent compound. Specifically, 6-Butyl-2-chloroimidazo[1,2-b]pyridazine has a calculated LogP of 2.73, which is substantially higher than the LogP of 1.38 for 2-Chloroimidazo[1,2-b]pyridazine . This difference of +1.35 LogP units represents an approximately 22-fold increase in partition coefficient, a critical factor governing membrane permeability and bioavailability in both cellular assays and whole-organism models [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.73 |
| Comparator Or Baseline | 2-Chloroimidazo[1,2-b]pyridazine (unsubstituted at 6-position); LogP = 1.38 |
| Quantified Difference | +1.35 LogP units (~22-fold increase in partition coefficient) |
| Conditions | In silico calculation using the same algorithm/software (ChemSrc/ChemScene databases) |
Why This Matters
This quantifiable increase in lipophilicity directly impacts compound performance in cell-based assays and in vivo models, justifying the selection of the 6-butyl analog for projects requiring enhanced membrane interaction or blood-brain barrier penetration.
- [1] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. *Chemical Research in Toxicology*, 24(9), 1420-1456. View Source
